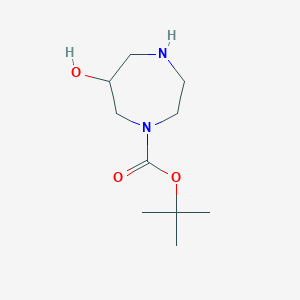

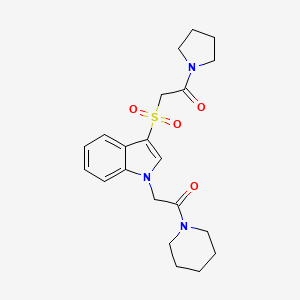

![molecular formula C15H14N4O2S2 B2600170 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 2320643-18-1](/img/structure/B2600170.png)

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The 1,3,4-thiadiazole moiety, a part of the compound, has been utilized for various pharmacological activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .科学的研究の応用

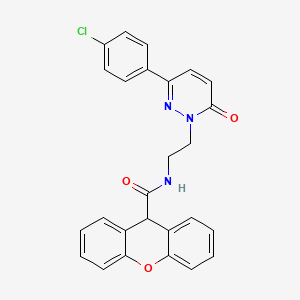

Synthesis and Structural Exploration

One area of research involves the synthesis and structural characterization of novel compounds with similar frameworks. For example, the synthesis of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was explored, highlighting the antiproliferative activity and detailed structural analysis using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. This compound crystallizes in the monoclinic crystal system, showcasing the importance of inter and intra-molecular hydrogen bonds for molecular stability (Prasad et al., 2018).

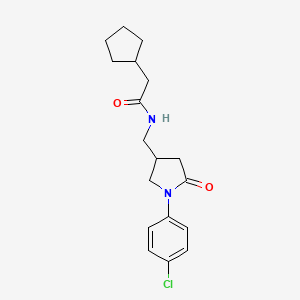

Antimicrobial Activity

Another significant area of research focuses on the antimicrobial properties of related compounds. For instance, a study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed that certain compounds exhibited good antimicrobial activity against pathogenic bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Aggregation and Interactions

Research also delves into the solvent effects on molecular aggregation, as seen in studies of compounds with the 1,3,4-thiadiazol moiety. Spectroscopic studies have shown how solvent concentration and type affect fluorescence emission spectra, indicating the role of molecular aggregation processes and the impact of substituent group structures on these interactions (Matwijczuk et al., 2016).

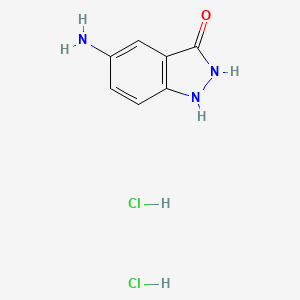

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with potential anti-mycobacterial activity. Structural diversity within this class was prepared, showing low micromolar range activity against the Mycobacterium tuberculosis H37Rv strain, indicating a promising avenue for tuberculosis treatment research (Pancholia et al., 2016).

作用機序

Target of Action

Related compounds have been found to have a broad range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Related compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Related compounds have been found to have a range of effects at the molecular and cellular level .

特性

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c20-14(10-1-2-12-13(7-10)22-8-16-12)19-5-3-11(4-6-19)21-15-18-17-9-23-15/h1-2,7-9,11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKFRGXJGAHVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)